EB 47

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

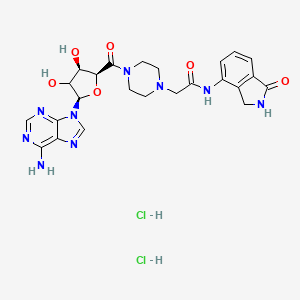

EB 47は、ポリ(ADP-リボース)ポリメラーゼ-1(PARP-1)の強力かつ選択的な阻害剤であり、ADP-リボシル転移酵素ジフテリア毒素様1(ARTD-1)としても知られています。この化合物は基質ニコチンアミドアデニンジヌクレオチド(NAD+)を模倣し、ニコチンアミドからアデノシンサブサイトまで伸びています。 PARP-1に対する阻害濃度(IC50)値は45ナノモル(nM)であり、ARTD5に対してはIC50値が410 nMと、適度な効力を示します .

作用機序

EB 47は、DNAの単鎖切断の修復に関与する酵素であるPARP-1を選択的に阻害することによってその効果を発揮します。this compoundは、基質NAD+を模倣することで、PARP-1の活性部位に結合し、ADP-リボースユニットを標的タンパク質に転移する触媒作用を阻害します。 この阻害はDNA修復プロセスを阻害し、DNA損傷の蓄積につながり、最終的には癌細胞などの急速に分裂する細胞において細胞死を引き起こします .

類似の化合物との比較

類似の化合物

オラパリブ: 特定のがんの治療に使用される別のPARP-1阻害剤。

ルカパリブ: 腫瘍学で同様の用途を持つPARP阻害剤。

ニラパリブ: がん治療に使用される選択的なPARP-1およびPARP-2阻害剤。

This compoundの独自性

This compoundは、ARTD5などの他のPARPファミリーメンバーよりもPARP-1に対する高い選択性があるため、独自性があります。この選択性は、標的外効果を減らし、治療薬としての可能性を高めます。 さらに、NAD+を模倣し、ニコチンアミドからアデノシンサブサイトまで伸びる能力は、他のPARP阻害剤とは異なる阻害メカニズムを提供します .

生化学分析

Biochemical Properties

EB 47 plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1. This enzyme is responsible for the poly(ADP-ribosyl)ation of proteins, a post-translational modification that is essential for DNA repair and genomic stability. This compound interacts with PARP-1 by mimicking NAD+, binding to the enzyme’s active site, and preventing its activity. This inhibition leads to the accumulation of DNA damage and can induce cell death in cancer cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell death by inhibiting DNA repair mechanisms, leading to the accumulation of DNA damage. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to decrease the number of embryo implantation sites and blastocysts in in vivo studies, indicating its potential impact on reproductive processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PARP-1, where it mimics NAD+ and inhibits the enzyme’s activity. This inhibition prevents the poly(ADP-ribosyl)ation of target proteins, leading to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound has been shown to inhibit other PARP family members, such as ARTD5, although with lower potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity over extended periods. In in vitro studies, this compound has been shown to decrease the number of embryo implantation sites and blastocysts over a five-day period, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 activity and induces DNA damage in cancer cells. At higher doses, this compound can cause toxic or adverse effects, such as decreased embryo implantation and blastocyst formation. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and genomic stability. By inhibiting PARP-1, the compound affects the poly(ADP-ribosyl)ation of proteins, a critical post-translational modification in DNA repair processes. This inhibition can lead to changes in metabolic flux and metabolite levels, further influencing cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to mimic NAD+ allows it to efficiently bind to PARP-1 and other PARP family members, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with PARP-1 and inhibit its activity. This subcellular localization is essential for the compound’s function in DNA repair and genomic stability .

準備方法

合成経路と反応条件

EB 47の合成は、市販の出発物質から始まる複数のステップを含みます。主なステップには、環化反応によるコア構造の形成、それに続く必要な置換基を導入するための官能基の修飾が含まれます。反応条件は一般的に、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度を保証します。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。プロセスには、再結晶やクロマトグラフィーなどの厳格な精製手順が含まれ、最終製品が研究および潜在的な治療用途に必要な仕様を満たしていることを保証します。

化学反応の分析

反応の種類

EB 47は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去に関与し、過マンガン酸カリウムや過酸化水素などの酸化剤を使用することがよくあります。

還元: これには、水素の付加または酸素の除去が含まれ、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

置換: この反応は、制御された条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基と交換することを含みます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: ジメチルスルホキシド(DMSO)、メタノール、エタノール。

触媒: 炭素担持パラジウム、酸化白金。

主要な製品

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、this compoundの酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は脱酸素化類似体の生成につながる可能性があります。

科学研究への応用

This compoundは、科学研究で幅広い用途があり、以下を含みます。

化学: PARP-1の阻害とそのDNA修復機構への影響を研究するためのツール化合物として使用されます。

生物学: 細胞死や生存を含むさまざまな生物学的プロセスにおけるPARP-1の役割を調査するために、細胞アッセイで使用されます。

医学: がんや神経変性疾患など、PARP-1が関与する病気に対する潜在的な治療薬として探求されています。

産業: PARP-1および関連酵素を標的とする新薬の開発に使用されます。

科学的研究の応用

EB 47 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.

Biology: Employed in cellular assays to investigate the role of PARP-1 in various biological processes, including cell death and survival.

Medicine: Explored as a potential therapeutic agent for diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new drugs targeting PARP-1 and related enzymes.

類似化合物との比較

Similar Compounds

Olaparib: Another PARP-1 inhibitor used in the treatment of certain cancers.

Rucaparib: A PARP inhibitor with similar applications in oncology.

Niraparib: A selective PARP-1 and PARP-2 inhibitor used in cancer therapy.

Uniqueness of EB 47

This compound is unique due to its high selectivity for PARP-1 over other PARP family members, such as ARTD5. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to mimic NAD+ and extend from the nicotinamide to the adenosine subsite provides a distinct mechanism of inhibition compared to other PARP inhibitors .

特性

IUPAC Name |

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQSDIMNDTMII-LLGQWWOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)